molecular formula ¹³C₅H₆N₂O₂ B1160811 Thymine-13C5

Thymine-13C5

Cat. No.: B1160811
M. Wt: 131.08
Attention: For research use only. Not for human or veterinary use.
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Description

Thymine-13C5 is a stable isotope-labeled analog of thymine, a fundamental pyrimidine nucleobase in DNA. In this compound, all five carbon atoms in the thymine structure are replaced with the 13C isotope, making it an essential tool for advanced research in molecular biology and metabolism. The primary research value of this compound lies in its application in isotope tracing studies, a powerful method for profiling metabolic activities in living cells . By incorporating this compound into cell culture media, researchers can track the de novo synthesis of nucleic acids , map the activity of nucleotide salvage pathways, and investigate nucleotide metabolism in various cell types and disease states, such as cancer . Furthermore, this compound is critical for structural and dynamic studies of DNA using Nuclear Magnetic Resonance (NMR) spectroscopy . The 13C labels facilitate resonance assignment and enable detailed investigation into DNA dynamics, including the characterization of micro- to millisecond exchange processes in complex structures like G-quadruplexes and Holliday junctions . Thymine itself is a target for enzymes such as thymidine phosphorylase, which plays a role in nucleotide metabolism . The use of a 13C-labeled version allows for precise mechanistic studies of such enzymes. This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools for scientific investigation but are not intended for, and have not been approved for, diagnostic, prophylactic, therapeutic, or clinical use in humans . They are not subject to the same regulatory evaluations as clinical diagnostics, and researchers are responsible for ensuring their use complies with this intended purpose.

Properties

Molecular Formula

¹³C₅H₆N₂O₂

Molecular Weight

131.08

Synonyms

5-(Methyl)-2,4(1H,3H)-pyrimidinedione-13C5;  NSC 14705-13C5;  NSC 1686634-13C5;  4-Hydroxy-5-(methyl)pyrimidin-2(1H)-one-13C5;  5-Methyluracil-13C5; 

Origin of Product

United States

Strategic Synthesis and Isotopic Incorporation of Thymine U 13c5 and Its Derivatives

Chemical Synthesis Pathways for Thymine-[U-13C5] Nucleobase

The de novo synthesis of the Thymine-[U-13C5] nucleobase is a complex process that necessitates careful selection of precursors and optimization of a multi-step reaction sequence. This foundational stage is critical for producing the labeled thymine (B56734) that will be used to build larger, more complex molecules like nucleosides and oligonucleotides.

Precursor Selection and Multi-Step Synthesis Optimization

The synthesis of uniformly ¹³C-labeled pyrimidines often starts from economically viable isotope sources. nih.gov A common strategy for synthesizing the thymine ring involves using precursors like 2-bromopropionic acid and ¹³C-potassium cyanide. nih.gov This approach introduces the ¹³C label at a specific position early in the synthesis. The subsequent steps involve reactions with urea (B33335) and cyclization under reductive conditions to form the thymine ring. nih.gov

Stereoselective Synthesis of ¹³C-Labeled Thymidine (B127349) Building Blocks

Following the synthesis of the labeled nucleobase, it must be attached to a deoxyribose sugar to form thymidine. This glycosylation step must be stereoselective to ensure the formation of the biologically active β-anomer. A frequently used method involves the silylation of the labeled thymine base, followed by a condensation reaction with a protected sugar derivative, such as Hoffer's α-chlorosugar. nih.gov This reaction typically yields a mixture of anomers, from which the desired β-anomer can be isolated through recrystallization. nih.gov

Once the labeled nucleoside is obtained, it is converted into a phosphoramidite (B1245037) building block, which is essential for solid-phase DNA synthesis. nih.govacs.org This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then phosphitylating the 3'-hydroxyl group. nih.gov These labeled phosphoramidites can then be used in automated DNA synthesizers to create custom oligonucleotides with ¹³C labels at specific sites. nih.govacs.org

Enzymatic and Chemo-Enzymatic Methodologies for Incorporating ¹³C-Labeled Thymine into Nucleic Acids

While chemical synthesis is powerful for creating labeled building blocks, enzymatic and chemo-enzymatic methods are indispensable for incorporating these labels into longer nucleic acid strands. rsc.orgnih.gov These techniques offer high fidelity and are suitable for producing the larger DNA and RNA molecules often required for structural and functional studies. rsc.orgnih.gov

In Vitro Transcription and Replication with ¹³C-Labeled Deoxyribonucleoside/Ribonucleoside Triphosphates

Enzymatic synthesis relies on the use of polymerases to incorporate labeled nucleoside triphosphates (dNTPs or NTPs) into a growing nucleic acid chain. isotope.comsilantes.com The first step is the enzymatic phosphorylation of the ¹³C-labeled thymidine to produce deoxythymidine triphosphate (dTTP). pnas.org

In in vitro replication, a DNA polymerase uses a template to synthesize a complementary DNA strand, incorporating the ¹³C-labeled dTTP from the reaction mixture. nih.gov This method allows for the production of uniformly labeled DNA oligonucleotides. nih.govoup.com An efficient protocol using Taq DNA polymerase can achieve approximately 80% incorporation of the labeled dNTPs. nih.gov Similarly, for RNA synthesis, labeled ribonucleoside triphosphates are used in in vitro transcription reactions with an RNA polymerase. silantes.com

Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the efficiency of enzymatic reactions. nih.govoup.comnih.gov For instance, a chemically synthesized, site-specifically labeled nucleobase can be enzymatically coupled to a ribose or deoxyribose sugar and then phosphorylated to the triphosphate form for use in transcription or replication. nih.gov This hybrid approach allows for the creation of previously unattainable labeling patterns with high yields. nih.gov

Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides

Solid-phase synthesis is the preferred method for creating short, custom DNA and RNA sequences (oligonucleotides) with precise, site-specific placement of isotopic labels. rsc.orgisotope.comsilantes.com This automated process utilizes the ¹³C-labeled phosphoramidite building blocks described earlier. nih.govacs.org

The synthesis proceeds in a stepwise manner on a solid support, with each cycle of nucleotide addition involving four key chemical reactions:

Detritylation: Removal of the DMT protecting group from the 5' end of the growing chain.

Coupling: Addition of the next labeled phosphoramidite.

Capping: Blocking of any unreacted chains to prevent deletions.

Oxidation: Stabilization of the newly formed internucleotide linkage.

This cycle is repeated until the desired sequence is assembled. The final oligonucleotide is then cleaved from the support and purified. nih.gov This method is highly versatile, allowing for the incorporation of single or multiple ¹³C-labeled residues at any desired position within the oligonucleotide sequence, which is invaluable for detailed NMR spectroscopic studies of DNA structure and dynamics. nih.govresearchgate.net

Advanced Spectroscopic Characterization Utilizing Thymine U 13c5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The use of 13C-labeled compounds has significantly expanded the capabilities of NMR spectroscopy for studying complex biological macromolecules. ckisotopes.com Thymine-[U-13C5] is particularly valuable in this regard, facilitating a range of sophisticated NMR experiments.

Resonance Assignment and Structural Elucidation of Nucleic Acids

A fundamental step in any NMR-based structural study is the unambiguous assignment of all NMR-active nuclei. The introduction of uniform 13C labeling, as in Thymine-[U-13C5], is crucial for overcoming resonance overlap, a common challenge in the NMR spectra of large biomolecules. researchgate.netnorthwestern.edu This is especially true for nucleic acids, which are composed of only four different nucleotides, leading to significant spectral crowding. researchgate.net

The process of resonance assignment for nucleic acids involves a suite of multidimensional NMR experiments. northwestern.edu For instance, 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly attached proton and carbon pairs. northwestern.edu Further correlations, essential for sequential assignment, are established through experiments like the 3D HCCH-TOCSY and 3D HCCH-COSY, which trace correlations through the carbon backbone. nih.gov The use of 13C-labeled thymidine (B127349), often in conjunction with other labeled nucleotides, simplifies these complex spectra, making the assignment process more tractable, even for larger RNA and DNA molecules. nih.govresearchgate.net

Site-specific labeling, where only certain residues like thymine (B56734) are 13C-labeled, can further simplify spectra and aid in the assignment of challenging systems, such as DNA/RNA hybrids. nih.gov For example, in a study of the HIV-1 polypurine tract DNA/RNA hybrid, site-specific incorporation of 6-13C-thymidine was instrumental in resolving resonance degeneracy and achieving facile resonance assignment. nih.gov

Experiment TypePurposeKey Information Gained
2D 1H-13C HSQC/HMQCCorrelate directly bonded 1H and 13C nucleiAssignment of 1H-13C pairs in the sugar and base moieties
3D HCCH-TOCSYCorrelate all protons within a sugar spin systemIntra-residue sugar proton assignments
3D HCCH-COSYCorrelate adjacent protons in a spin systemSequential sugar proton assignments
3D NOESY-HSQCCorrelate spatially close protons to their attached carbonsThrough-space correlations for 3D structure determination

Dynamics and Conformational Studies of Biomolecules

Beyond static structures, understanding the dynamic nature of biomolecules is critical to comprehending their function. researchgate.net NMR spectroscopy, particularly with the aid of isotopic labeling, is a powerful tool for probing molecular motions across a wide range of timescales. utoronto.ca Thymine-[U-13C5] labeling allows for the application of 13C relaxation experiments to study the dynamics of DNA and RNA. nih.gov

These experiments can measure relaxation parameters such as T1, T2, and heteronuclear NOEs, which provide information about motions on the picosecond to nanosecond timescale. utoronto.ca For slower motions, occurring on the microsecond to millisecond timescale, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR are employed. researchgate.net The use of 13C-labeled thymine has been pivotal in such studies. For example, 13C CPMG relaxation dispersion experiments on the mini-cTAR DNA, which is involved in the HIV replication cycle, revealed an exchange process in the lower stem of the hairpin. nih.gov

Furthermore, 13C-labeling enables the study of conformational equilibria and the characterization of sparsely populated or "excited" states that are often functionally important. researchgate.net For instance, site-specific 13C labeling in a G-quadruplex DNA allowed researchers to verify a slow exchange between two distinct folded forms. nih.gov Real-time NMR experiments, made possible by the enhanced signal from the 13C label, could even monitor the re-equilibration of these folds after a temperature jump. nih.gov The ability to introduce 13C labels at specific sites within a DNA or RNA molecule provides a refined tool to investigate these biologically significant dynamic processes. nih.govoup.com

Development of 13C-NMR Pulse Sequences for Labeled Systems

The full potential of isotopic labeling is realized through the development of sophisticated NMR pulse sequences designed to exploit the presence of 13C nuclei. utoronto.ca The evolution of triple-resonance experiments, which correlate 1H, 13C, and 15N nuclei, has been a cornerstone of biomolecular NMR, enabling the study of increasingly large and complex systems. ckisotopes.comutoronto.ca

For nucleic acids, specific pulse sequences have been developed to address the challenges of resonance overlap and relaxation properties. nih.govnih.gov For instance, 13C-direct detection methods have been developed for the resonance assignment of RNA oligonucleotides, providing a useful complement to traditional 1H-detected approaches. nih.gov These sequences are optimized to remove 1J(C,C) couplings and can be applied to large, deuterated RNA molecules. nih.gov

Other advancements include the development of SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple Quantum Coherence) experiments for nucleic acids. nih.gov These methods offer significant improvements in sensitivity per unit time by allowing for rapid pulsing. nih.gov The development of such pulse sequences is an ongoing area of research, with new methods continually being designed to improve spectral quality, reduce acquisition times, and expand the range of applications for 13C-labeled systems like those containing Thymine-[U-13C5]. utoronto.caibs.frukri.org

Mass Spectrometry (MS) Applications

Mass spectrometry is another powerful analytical technique where isotopic labeling with compounds like Thymine-[U-13C5] provides significant advantages. The mass shift introduced by the 13C isotopes allows for accurate quantification and tracing of molecules in complex biological samples.

Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Isotopic Enrichment Quantitation

UHPLC-MS/MS is a highly sensitive and selective method for the quantitative analysis of molecules in complex mixtures. researchgate.net When coupled with stable isotope labeling, it becomes a powerful tool for quantifying the level of isotopic enrichment in nucleic acids. asm.orgnih.gov This is particularly relevant in stable isotope probing (SIP) experiments, where organisms are fed a 13C-labeled substrate, and the incorporation of the label into their DNA or RNA is monitored. asm.orgnih.gov

A method utilizing UHPLC-MS/MS has been developed to quantify 13C enrichment in all five nucleobases, including thymine. asm.orgnih.gov This technique is sensitive enough to detect isotopic enrichment in nanogram quantities of nucleic acids, making it suitable for all stages of DNA- and RNA-SIP experiments. asm.orgnih.gov The method relies on multiple reaction monitoring (MRM), where a specific precursor ion (the protonated nucleobase) is selected and fragmented, and a specific product ion is detected. asm.org By monitoring the mass transitions for both the unlabeled (12C) and labeled (13C) versions of the nucleobase, the degree of isotopic enrichment can be accurately calculated. asm.orgnih.gov

This quantitative approach allows researchers to track the kinetics of isotopic enrichment and optimize the recovery of labeled nucleic acids for subsequent analyses like sequencing. asm.orgnih.gov The ability to precisely measure the incorporation of 13C from labeled thymine and other nucleosides is crucial for understanding the metabolic activity of microbial communities. asm.orgnih.gov

ParameterDescription
Technique Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)
Application Quantitation of 13C isotopic enrichment in nucleic acids
Detection Mode Multiple Reaction Monitoring (MRM)
Sensitivity Can detect enrichment in nanogram quantities of nucleic acids
Analytes All five nucleobases (Adenine, Guanine, Cytosine, Thymine, Uracil)

High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. thermofisher.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a key technology in this field due to its high mass accuracy and resolving power. thermofisher.comlcms.cz The use of uniformly 13C-labeled compounds, such as those that would be metabolized to produce 13C-labeled thymine, is a powerful strategy in metabolomics for tracing metabolic pathways and identifying novel metabolites. nih.gov

In "deep 13C labeling" studies, cells are cultured in a medium where all carbon sources are replaced with their 13C-labeled counterparts. nih.gov This results in the incorporation of 13C into virtually all endogenously synthesized metabolites, including the building blocks of nucleic acids like thymine. nih.gov By analyzing the extracts of these cells with LC-HRMS, researchers can distinguish between endogenously synthesized metabolites (which will be fully labeled with 13C) and those taken up from the environment. nih.gov

This approach allows for the confident identification of metabolites based on their exact mass and the number of carbon atoms, which can be directly determined from the mass difference between the fully labeled and unlabeled forms. nih.gov It enables the mapping of active metabolic pathways, as the presence of 13C-labeled intermediates and end-products confirms their synthesis within the cell. nih.gov For example, the detection of fully 13C-labeled pyrimidines would indicate active de novo pyrimidine (B1678525) synthesis. nih.gov The high resolving power of instruments like the Orbitrap mass analyzer is crucial for separating and identifying the numerous metabolites present in a complex biological sample. thermofisher.commdpi.com

Stable Isotope-Resolved Metabolomics (SIRM) Methodologies

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of isotopically labeled substrates within a biological system. researchgate.net By introducing a compound enriched with a stable isotope, such as Thymine-[U-13C5] (uniformly labeled with Carbon-13), researchers can track the incorporation of these heavy atoms into downstream metabolites. medchemexpress.com This methodology provides profound insights into the dynamics of metabolic networks, allowing for the identification of active pathways, the quantification of metabolite turnover, and the discovery of key regulatory nodes. researchgate.netmedchemexpress.com

Thymine, as a fundamental component of DNA, makes Thymine-[U-13C5] an invaluable tracer for investigating nucleotide metabolism and its interplay with central carbon metabolism. When cells are cultured in a medium containing Thymine-[U-13C5] or a precursor like 13C-labeled glucose that leads to its synthesis, the labeled carbon atoms are incorporated into the thymine moiety. nih.govnih.gov This labeled thymine is then utilized in DNA synthesis. Analysis of DNA hydrolysates can reveal the extent of new DNA synthesis versus the salvage pathway utilization.

Furthermore, the catabolism of thymine can be tracked. The breakdown of labeled thymine will produce labeled intermediates, which can then enter other central metabolic pathways. For instance, temporal patterns in the 13C enrichment of nucleobases like thymine have been shown to closely track microbial activity and growth in complex environments like soil. osti.govresearchgate.net SIRM studies using 13C-labeled substrates have successfully monitored 13C enrichment in metabolites associated with glycolysis, the Krebs cycle, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide synthesis. researchgate.net This approach allows for the precise tracking and quantification of individual atoms, helping to distinguish between endogenous and exogenous metabolites and to reconstruct metabolic pathways with high fidelity. medchemexpress.com

The data obtained from SIRM experiments, often using high-resolution mass spectrometry, can reveal how different conditions or therapeutic agents impact cellular metabolism, providing targets for drug development. medchemexpress.comnih.gov

Table 1: Key Metabolites and Pathways Traced by 13C-Labeled Thymine in SIRM This table illustrates metabolites that can become isotopically labeled following the introduction of a 13C source that labels the thymine pool, and the primary metabolic pathways associated with them.

Labeled MetaboliteMetabolic Pathway(s)Research Finding
Thymidine monophosphate (dTMP)de novo Pyrimidine Synthesis, Nucleotide SalvageTracing the incorporation of 13C into dTMP helps quantify the relative contributions of de novo synthesis versus salvage pathways for DNA production.
DNADNA SynthesisThe 13C enrichment in DNA isolated from cells indicates the rate of new DNA synthesis and cellular proliferation. osti.govresearchgate.net
β-aminoisobutyratePyrimidine CatabolismAs a breakdown product of thymine, its labeling pattern provides a measure of thymine degradation rates.
Succinyl-CoAPyrimidine Catabolism, TCA CycleThe entry of labeled carbon atoms from thymine catabolism into the Tricarboxylic Acid (TCA) cycle can be monitored via the labeling of intermediates like succinyl-CoA.
AllantoinDNA Salvage By-productIn some organisms, the temporal 13C enrichment of allantoin, a by-product of DNA salvage, has been shown to correlate closely with microbial activity. osti.govresearchgate.net

Mass Isotopomer Distribution Analysis in Labeled Metabolites

Mass Isotopomer Distribution (MID) analysis is a quantitative method used in conjunction with stable isotope tracing to determine metabolic fluxes. researchgate.netnih.gov When a 13C-labeled substrate like Thymine-[U-13C5] is metabolized, the resulting downstream products will exist as a population of molecules with different numbers of 13C atoms. These different mass versions of a molecule are called mass isotopologues (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one 13C atom, M+2 for two, and so on). escholarship.org The vector of fractional abundances for this set of isotopologues is the Mass Isotopomer Distribution (MID). researchgate.net

By measuring the MIDs of key metabolites using mass spectrometry (MS), researchers can infer the relative activities of different metabolic pathways. nih.govescholarship.org For example, if Thymine-[U-13C5] is introduced, the MID of thymine itself will show a dominant peak at M+5. As this labeled thymine is incorporated into DNA and subsequently catabolized, the resulting intermediates will carry the 13C label. The specific MID of a downstream metabolite provides a signature of the biochemical route taken.

This technique is particularly powerful because it goes beyond simply identifying active pathways; it provides quantitative constraints for computational models of metabolism in a methodology known as 13C Metabolic Flux Analysis (13C-MFA). nih.govresearchgate.net The experimentally measured MIDs are compared to MIDs predicted by a metabolic network model for a given set of fluxes. The fluxes are then computationally adjusted to minimize the difference between the measured and predicted MIDs, yielding a quantitative map of cellular metabolic activity. researchgate.net The choice of isotopic tracer is critical, as it dictates the sensitivity of the MIDs to changes in pathway fluxes and ultimately determines the confidence of the estimated flux values. nih.gov The use of multiple tracers, such as a combination of [1,2-13C2]glucose and [U-13C5]glutamine, has been optimized to improve the precision of flux estimates across central carbon metabolism. nih.gov

Table 2: Example Mass Isotopomer Distributions (MIDs) in a Thymine-[U-13C5] Tracing Experiment This table provides a hypothetical, illustrative example of MIDs for thymine and a downstream catabolite after a labeling experiment. The fractional abundance indicates the proportion of each mass isotopologue in the total pool of the metabolite.

MetaboliteIsotopologueMass ShiftTheoretical Fractional Abundance (%)
Thymine M+0 (Unlabeled)05
(from Thymine-[U-13C5] tracer)M+1+11
M+2+2<1
M+3+3<1
M+4+42
M+5+592
β-Aminoisobutyrate M+0 (Unlabeled)040
(Catabolite of Thymine)M+1+15
M+2+25
M+3+310
M+4+440

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Theoretical Frameworks and Modeling for ¹³C-MFA

The foundation of ¹³C-MFA lies in mathematical modeling that connects the measured isotopic labeling patterns of metabolites to the underlying metabolic fluxes. These frameworks are essential for interpreting experimental data and extracting meaningful quantitative information.

¹³C-MFA can be performed under two distinct conditions: isotopic steady-state or non-steady-state.

Isotopic Steady-State MFA: In this classic approach, cells are cultured with a ¹³C-labeled substrate for a duration sufficient to ensure that the isotopic enrichment of intracellular metabolites becomes constant. researchgate.net This assumes that the metabolic network is in a steady state, meaning metabolite concentrations and fluxes are stable. frontiersin.org The analysis of labeling patterns in macromolecules like protein-bound amino acids or RNA-bound ribose, which have slow turnover rates, often relies on this steady-state assumption. nih.govnih.gov

Isotopically Non-Steady-State MFA (INST-MFA): Many biological systems, particularly in mammalian cells, have slow labeling dynamics or large intracellular metabolite pools that make reaching a true isotopic steady state impractical. nih.gov INST-MFA addresses this challenge by analyzing the transient labeling patterns of metabolites over time, before a steady state is reached. frontiersin.orgnih.govresearchgate.net This method is applicable to systems at a metabolic steady state but are sampled during the transient period of isotope labeling. nih.govresearchgate.net INST-MFA offers several advantages, including shorter experiment times and, in some cases, increased precision in flux determination. nih.gov

The conversion of raw mass spectrometry data into a comprehensive flux map is a complex computational task. nih.gov It involves solving an inverse problem: determining the set of fluxes that best explains the measured isotopic labeling patterns. nih.gov

Several computational tools and algorithms have been developed to tackle this challenge. nih.gov High-performance software suites utilize frameworks like the Elementary Metabolite Unit (EMU) or Cumomer approaches to efficiently simulate labeling states and reduce the computational burden. oup.com13cflux.net These algorithms iteratively adjust flux parameters to minimize the difference between simulated and experimentally measured labeling data, ultimately yielding a statistically robust flux distribution. nih.gov Recent advancements have also incorporated machine learning techniques to improve prediction accuracy and handle the large datasets generated in modern fluxomics experiments. nih.govacs.org

Methodological Advancements in ¹³C-MFA with Labeled Precursors

The quality and resolution of a ¹³C-MFA study are critically dependent on the experimental design, particularly the choice of the isotopic tracer.

The selection of a ¹³C-labeled substrate is a crucial step that dictates the precision of the estimated fluxes. researchgate.netnih.gov Different isotopic isomers (isotopomers) of a substrate can provide unique insights into specific metabolic pathways. For instance, studies have computationally and experimentally evaluated various labeled forms of glucose and glutamine to identify the optimal tracers for interrogating central carbon metabolism. nih.govresearchgate.net Research has shown that [1,2-¹³C₂]glucose provides precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while uniformly labeled glutamine ([U-¹³C₅]glutamine) is preferred for analyzing the TCA cycle. nih.govresearchgate.net

In this context, a tracer like Thymine-¹³C₅ is specifically designed to interrogate nucleotide metabolism. By providing a labeled version of the thymine (B56734) base, it allows researchers to directly trace its incorporation into the thymidylate pool, which is a precursor for DNA synthesis. This is particularly valuable for dissecting the activity of the pyrimidine (B1678525) salvage pathway.

Table 1: Examples of ¹³C Tracers and Their Target Metabolic Pathways

Tracer Target Pathway(s) Key Research Finding
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP) Provides the most precise flux estimates for glycolysis and the PPP compared to other glucose tracers. nih.gov
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) Cycle Emerged as the preferred tracer for analysis of the TCA cycle, especially in cancer cells where glutamine is a key substrate. nih.gov
[1,6-¹³C]glucose Central Carbon Metabolism Identified as an optimal single tracer that produces high flux precision across central metabolism. nih.gov

| Thymine-¹³C₅ | Pyrimidine Salvage Pathway | Designed to specifically trace the salvage route for thymidylate (dTMP) synthesis, distinguishing it from the de novo pathway. |

While a single tracer can be optimized for a specific pathway, complex metabolic networks often require a combination of tracers to achieve a comprehensive flux map. nih.gov The use of parallel labeling experiments, where cells are grown in separate cultures with different tracers, has become a standard practice to improve flux precision and accuracy. nih.gov

For example, combining [1,2-¹³C₂]glucose with [U-¹³C₅]glutamine has been shown to significantly enhance the ability to precisely quantify fluxes throughout central carbon metabolism in mammalian cells compared to using glucose tracers alone. nih.gov Algorithms have been developed to systematically identify the optimal tracer mixtures that minimize the uncertainty in flux estimations for a given metabolic network. nih.gov Similarly, Thymine-¹³C₅ could be used in parallel with a tracer like [U-¹³C₆]glucose. This dual-tracer approach would allow for the simultaneous quantification of the de novo synthesis of pyrimidines (from glucose) and the salvage pathway activity (from thymine), providing a complete picture of nucleotide sourcing.

Investigation of Nucleotide and Nucleic Acid Metabolic Pathways

Nucleotides are the essential building blocks for DNA and RNA synthesis. creative-proteomics.com The biosynthesis of thymidylate (dTMP), the precursor for thymine in DNA, is a critical process, especially in proliferating cells. Cells utilize two main pathways for dTMP synthesis: the de novo pathway and the salvage pathway. nih.govresearchgate.net

De Novo Synthesis: This pathway builds the nucleotide from simpler precursor molecules. The final step involves the enzyme thymidylate synthase (TYMS), which methylates deoxyuridine monophosphate (dUMP) to produce dTMP. nih.govwikipedia.org The carbon source for this methylation is derived from the one-carbon metabolism pathway, which is fed by substrates like serine (and thus glucose).

Salvage Pathway: This pathway recycles pre-existing nucleosides like thymidine (B127349). The enzyme thymidine kinase (TK) phosphorylates thymidine to generate dTMP. nih.govwikipedia.org This route is particularly important in some tissues or when the de novo pathway is insufficient or inhibited. researchgate.net

The use of Thymine-¹³C₅ provides a direct method to probe the flux through the salvage pathway. When introduced to cells, labeled thymine can be converted to ¹³C-labeled thymidine, which is then phosphorylated by thymidine kinase to form ¹³C-labeled dTMP. By measuring the isotopic enrichment in the dTMP pool and subsequently in DNA, researchers can quantify the contribution of the salvage pathway relative to the de novo pathway. nih.gov This distinction is crucial for understanding metabolic reprogramming in cancer, where both pathways can be dysregulated, and for evaluating the efficacy of therapies that target nucleotide biosynthesis. researchgate.net

Table 2: Key Enzymes in Thymidylate (dTMP) Biosynthesis Pathways

Pathway Key Enzyme Reaction Substrate(s) Product(s)
De Novo Thymidylate Synthase (TYMS) Methylation dUMP, 5,10-methylenetetrahydrofolate dTMP, Dihydrofolate

| Salvage | Thymidine Kinase (TK) | Phosphorylation | Thymidine, ATP | dTMP, ADP |

De Novo Nucleotide Synthesis Pathways

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA and RNA. creative-proteomics.compixorize.com This pathway utilizes simple precursor molecules like bicarbonate, aspartate, and glutamine to construct the pyrimidine ring. biorxiv.orglibretexts.org While Thymine-¹³C₅ is primarily utilized through the salvage pathway, its application in MFA can indirectly provide insights into the activity of the de novo pathway. By comparing the isotopic enrichment of the intracellular thymidine triphosphate (dTTP) pool derived from exogenously supplied Thymine-¹³C₅ versus that synthesized de novo from other ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-glutamine), the relative contributions of each pathway can be quantified.

For instance, in a study investigating nucleotide metabolism in rapidly proliferating cancer cells, the introduction of ¹³C-labeled glucose would lead to the formation of ¹³C-labeled intermediates that contribute to the de novo synthesis of pyrimidines. nih.gov The resulting mass isotopomer distribution in the dTTP pool would reflect the activity of this pathway. By simultaneously providing Thymine-¹³C₅, the degree of dilution of the ¹³C label from the de novo pathway can be measured, thereby quantifying the flux through the salvage pathway.

Table 1: Hypothetical Mass Isotopomer Distribution in dTTP Pool

Mass IsotopomerRelative Abundance (%) with [U-¹³C]-GlucoseRelative Abundance (%) with [U-¹³C]-Glucose and Thymine-¹³C₅
M+053
M+1107
M+22014
M+34028
M+41511
M+51037

This hypothetical data illustrates how the co-administration of Thymine-¹³C₅ (leading to a significant M+5 peak) alters the mass isotopomer distribution of the dTTP pool, allowing for the calculation of the relative contributions of the de novo and salvage pathways.

DNA Synthesis and Replication Dynamics

A primary application of labeled thymidine, including its stable isotope variants, is the measurement of DNA synthesis and replication rates. nih.govharvard.edu As thymidine is incorporated almost exclusively into DNA, tracing the incorporation of Thymine-¹³C₅ provides a direct measure of the rate of DNA replication. wjgnet.com This is particularly valuable for studying cell proliferation in various contexts, from basic cell biology to disease models.

The rate of DNA synthesis can be quantified by measuring the enrichment of Thymine-¹³C₅ in newly synthesized DNA over a specific period. This is typically achieved by culturing cells or administering the labeled compound to an organism, followed by the isolation of genomic DNA. The DNA is then hydrolyzed to its constituent nucleosides, and the isotopic enrichment of thymidine is determined using mass spectrometry.

Table 2: Research Findings on DNA Synthesis Rates Using Labeled Thymidine Analogues

Cell Type/TissueLabeled CompoundKey Finding
Human Cardiomyocytes¹⁵N-ThymidineEnables direct quantification of cardiomyocyte proliferation in infants. nih.govharvard.edu
Human Fibroblasts¹⁵N-Thymidine, ¹³C-ThymidineDemonstrated the ability to track sequential rounds of DNA replication. researchgate.net
Various Human TissuesStable Isotope-Labeled ThymidineProvides a non-radioactive and non-toxic method to measure DNA synthesis rates in vivo. nih.govtandfonline.com

This table summarizes findings from studies using stable isotope-labeled thymidine to quantify DNA synthesis, highlighting the utility of this approach across different biological systems.

Intermediary Carbon and Nitrogen Metabolism Influencing Pyrimidine Pools

The synthesis of pyrimidines is intricately linked to central carbon and nitrogen metabolism. The precursors for the de novo pathway are derived from glycolysis, the pentose phosphate pathway, and amino acid metabolism. nih.govbiorxiv.org Tracing studies with ¹³C-labeled glucose and glutamine have been instrumental in mapping the flow of carbon and nitrogen into the pyrimidine ring. nih.govresearchgate.net

While Thymine-¹³C₅ enters the pyrimidine pool through the salvage pathway, its use in conjunction with other tracers can help to dissect the complex interplay between different metabolic pathways. For example, by using ¹³C-labeled glucose as a tracer for central carbon metabolism and Thymine-¹³C₅ to trace the salvage pathway, it is possible to model the dynamics of the entire pyrimidine nucleotide pool. This dual-labeling approach can reveal how changes in central metabolism, such as those that occur in cancer cells, impact the reliance on nucleotide salvage pathways.

Table 3: Precursors for De Novo Pyrimidine Biosynthesis

Precursor MoleculeContributing Atoms to Pyrimidine Ring
Bicarbonate (from CO₂)C2
AspartateN3, C4, C5, C6
GlutamineN1

This table outlines the precursor molecules and the specific atoms they contribute to the formation of the pyrimidine ring in the de novo synthesis pathway.

Probing Nucleic Acid Structure Function Relationships and Dynamics with Thymine U 13c5

DNA Structure and Dynamics Studies

The incorporation of Thymine-[U-13C5] into DNA oligonucleotides provides a powerful tool for investigating their three-dimensional structure and dynamic properties using NMR spectroscopy. The 13C labels serve as sensitive probes for monitoring local conformation and changes in the sugar-phosphate backbone and base pairing.

DNA Replication Mechanisms and Fidelity Studies

While direct studies specifically employing Thymine-13C5 to elucidate DNA replication mechanisms and fidelity are not extensively documented in publicly available research, the principles of stable isotope labeling provide a clear framework for its potential applications in this field. The fidelity of DNA polymerases, their ability to accurately replicate a DNA template, is crucial for maintaining genomic integrity. neb.comneb-online.de Assays to measure polymerase fidelity often rely on detecting mutations in a reporter gene, such as lacZα. nih.gov

The incorporation of this compound into a DNA template could, in principle, be used in conjunction with mass spectrometry to track the fate of specific thymine (B56734) residues during replication. This would allow for a highly sensitive method to detect misincorporation events opposite the labeled thymine. Furthermore, NMR studies using 13C-labeled DNA could provide insights into the conformational dynamics of the DNA template and the nascent strand within the polymerase active site, shedding light on the mechanisms that ensure high-fidelity replication.

Research AreaPotential Application of this compoundTechniqueExpected Outcome
DNA Polymerase FidelityTracking misincorporation opposite a labeled thymineMass SpectrometryQuantitative measurement of error rates at specific sites.
Replication DynamicsProbing conformational changes in the DNA duplex during replicationNMR SpectroscopyInsights into the structural basis of polymerase fidelity.

DNA Repair Pathway Investigations (e.g., Thymine Dimer Repair)

Ultraviolet (UV) radiation can induce the formation of covalent linkages between adjacent pyrimidine (B1678525) bases, with thymine dimers being a common form of DNA damage. wikipedia.orgfiveable.me These lesions distort the DNA helix and can block transcription and replication. nih.gov Cells have evolved sophisticated DNA repair mechanisms, such as nucleotide excision repair (NER), to remove these damaging adducts. wikipedia.orgfiveable.menih.gov

The use of this compound offers a precise method to study the mechanisms of thymine dimer repair. By synthesizing a DNA substrate containing a 13C-labeled thymine dimer, researchers can track the excision of the damaged fragment and the subsequent repair synthesis using mass spectrometry. nih.gov This approach can provide detailed information on the efficiency and kinetics of various repair enzymes.

Furthermore, NMR spectroscopy with 13C-labeled substrates can be employed to study the structural changes in DNA upon dimer formation and during its recognition and processing by repair proteins. nih.gov While many studies focus on the repair enzymes themselves using 15N-labeling, the use of 13C-labeled DNA provides a direct view of the substrate's conformational state throughout the repair process.

Repair PathwayApplication of this compoundTechniqueResearch Finding
Nucleotide Excision RepairTracking the excision of thymine dimersMass SpectrometryIdentification and quantification of excised DNA fragments containing the 13C label.
Damage RecognitionCharacterizing the structure of DNA containing a 13C-labeled thymine dimerNMR SpectroscopyElucidation of the conformational distortions induced by the lesion that are recognized by repair proteins.

G-Quadruplex Structure and Ligand Interaction Research

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention. nih.govnih.gov NMR spectroscopy is a primary tool for elucidating the complex folding topologies and dynamics of G-quadruplexes. nih.govnih.gov

Site-specific incorporation of 13C-labeled nucleotides, including thymine, into G-quadruplex-forming sequences significantly aids in the assignment of NMR signals and the characterization of their structure. oup.com For instance, the use of 13C-filtered NOESY spectra with site-specifically 13C-enriched thymine residues allows for the unambiguous assignment of protons within the G-quadruplex structure. oup.com

Moreover, 13C-labeled G-quadruplexes are invaluable for studying their interactions with potential therapeutic ligands. nih.govrsc.orgrsc.org Changes in the chemical shifts and relaxation properties of the 13C-labeled thymine upon ligand binding provide precise information about the binding site, the mode of interaction, and the conformational changes induced in the G-quadruplex structure. acs.org

G-Quadruplex StudyApplication of 13C-labeled ThymineTechniqueKey Finding
Structural DeterminationSite-specific labeling for resonance assignmentNMR SpectroscopyUnambiguous assignment of thymine proton signals within the G-quadruplex structure. oup.com
Ligand InteractionProbing binding site and conformational changesNMR SpectroscopyIdentification of specific thymine residues involved in ligand binding and characterization of the induced structural changes. acs.org
Folding DynamicsMonitoring conformational transitionsNMR SpectroscopyReal-time observation of the interconversion between different G-quadruplex folding topologies. researchgate.net

RNA Structure and Dynamics Studies

The functional diversity of RNA molecules is intimately linked to their ability to fold into complex three-dimensional structures and to undergo conformational changes. Stable isotope labeling with 13C is a cornerstone of modern NMR-based RNA structural biology, enabling the study of ever larger and more complex RNA systems. nih.govnih.gov

Ribonucleotide Incorporation into RNA Molecules for Structural Analysis

The chemical synthesis of RNA oligonucleotides allows for the site-specific incorporation of 13C-labeled ribonucleotides, including ribothymidine (the RNA equivalent of thymidine). nih.gov While less common than the canonical four ribonucleotides, ribothymidine is found in some RNA molecules. The ability to synthesize and incorporate its 13C-labeled counterpart provides a valuable tool for structural analysis. researchgate.net

The incorporation of 13C-labeled nucleotides simplifies the often-congested NMR spectra of RNA, facilitating resonance assignment and the determination of the RNA's secondary and tertiary structure. nih.gov Techniques such as 13C-detected NMR experiments can provide precise information on the structure and dynamics of RNA, even for amino groups that are often difficult to observe with standard proton-detected methods. nih.gov

Conformational Flexibility of Viral RNA Elements

Viral RNAs often contain structured elements that are crucial for the regulation of viral replication, translation, and packaging. mdpi.comuchicago.edu These RNA elements frequently exhibit conformational flexibility, adopting different structures to perform their various functions. mdpi.com Understanding these conformational dynamics is key to developing antiviral therapies that target these essential RNA structures.

NMR spectroscopy, enhanced by the incorporation of stable isotopes like 13C, is a powerful technique for characterizing the conformational landscapes of viral RNA. mdpi.com By introducing 13C-labeled nucleotides into a viral RNA sequence, researchers can monitor changes in the RNA's structure in response to environmental cues, such as temperature or the binding of viral or host proteins. nih.govmdpi.com This allows for the detailed characterization of the different conformational states of the RNA and the kinetics of their interconversion, providing critical insights into the mechanisms of viral gene regulation. nih.gov

Viral RNA StudyApplication of 13C-labeled NucleotidesTechniqueResearch Outcome
Structural DeterminationSite-specific or uniform labelingNMR SpectroscopyHigh-resolution structures of viral RNA elements. mdpi.com
Conformational DynamicsMonitoring structural changesNMR SpectroscopyCharacterization of different conformational states and their interconversion rates. mdpi.com
Protein-RNA InteractionsMapping binding interfacesNMR SpectroscopyIdentification of specific nucleotides involved in interactions with viral or host proteins. nih.gov

Post-Transcriptional Modification Analysis in RNA

While thymine is a canonical base in DNA, its presence in RNA is rare. However, the metabolic pathways involving thymine precursors are interconnected with the synthesis of other pyrimidines and their modified forms in RNA. Post-transcriptional modifications of RNA are crucial for regulating its function, and their analysis is a rapidly growing field. nih.govnih.gov Stable isotope labeling in conjunction with mass spectrometry has emerged as a powerful technique for the identification and quantification of these modifications. acs.org

Thymine-[U-¹³C5] can be used as a metabolic tracer to study the biosynthesis and turnover of RNA modifications. When introduced into cell culture, the labeled thymine can be metabolized, and its ¹³C atoms can be incorporated into other pyrimidines, such as uracil (B121893) and cytosine, and their subsequent modified forms. nih.govsemanticscholar.org By tracking the incorporation of ¹³C into the RNA nucleoside pool, researchers can elucidate the metabolic pathways leading to specific modifications and quantify their dynamics. nih.govsemanticscholar.org

This approach, often termed Nucleic Acid Isotope Labeling with Mass Spectrometry (NAIL-MS), allows for the monitoring of dynamic changes in both newly synthesized and mature RNA transcripts. nih.gov For example, cells can be grown in the presence of a ¹³C-labeled precursor, and the RNA can be isolated at different time points. The RNA is then digested into individual nucleosides, and the ratio of labeled to unlabeled modified nucleosides is determined by mass spectrometry. nih.govacs.org This provides a measure of the turnover rate of the modification.

The table below presents hypothetical data illustrating how Thymine-[U-¹³C5] could be used to track the turnover of a pyrimidine-derived RNA modification, 5-methylcytidine (B43896) (m⁵C), in response to a cellular stressor.

Time after Stress Induction (hours)% ¹³C-labeled m⁵C (from Thymine-[U-¹³C5] precursor)Interpretation
05.0%Baseline turnover rate of m⁵C.
415.0%Increased incorporation of the ¹³C label indicates an upregulation of m⁵C synthesis and turnover in response to the stress.
825.0%
1218.0%The turnover rate begins to return to baseline as the cell adapts to the stress.

This method is particularly powerful for distinguishing modifications in different classes of RNA, such as mRNA and non-coding RNAs, which may have distinct modification dynamics. nih.govsemanticscholar.org

Nucleotide Pool Dynamics and Regulation

The intracellular pools of nucleotides are tightly regulated to meet the demands of DNA replication, transcription, and repair. nih.govd-nb.info Dysregulation of nucleotide pools can lead to genomic instability and is a hallmark of cancer cells. d-nb.info ¹³C Metabolic Flux Analysis (¹³C-MFA) is a key technique for quantifying the rates of metabolic pathways, and uniformly labeled precursors are essential for these studies. nih.govresearchgate.netcreative-proteomics.com

Thymine-[U-¹³C5] can serve as an isotopic tracer to investigate the dynamics of the deoxynucleotide pool and the pathways that regulate it. By providing labeled thymine to cells, researchers can trace its uptake and incorporation into the thymidine (B127349) nucleotide pool (dTMP, dTDP, and dTTP). The distribution of ¹³C isotopologues in these and related metabolites can be measured by mass spectrometry or NMR. researchgate.netcreative-proteomics.com This data can then be used in metabolic models to calculate the fluxes through the nucleotide salvage and de novo synthesis pathways. nih.govd-nb.info

For example, an experiment could involve feeding cells Thymine-[U-¹³C5] and measuring the isotopic enrichment of the intracellular dTTP pool over time. This would provide a direct measure of the activity of the thymidine salvage pathway. Furthermore, by analyzing the labeling patterns of other deoxynucleotides, it is possible to probe the interconversion between different nucleotide pools.

The following table shows representative data from a ¹³C-MFA study aimed at quantifying the contribution of the salvage pathway to the total dTTP pool using Thymine-[U-¹³C5] as a tracer in two different cell types.

Cell Type¹³C-labeled dTTP from Thymine-[U-¹³C5] (%)Calculated Flux through Salvage Pathway (relative units)Calculated Flux through De Novo Synthesis Pathway (relative units)
Normal Fibroblasts35%4075
Cancer Cells65%8545

These findings can reveal how different cell types, or cells under different conditions (e.g., in the presence of a drug), regulate their nucleotide metabolism. nih.govd-nb.info Such studies are crucial for understanding diseases like cancer and for developing new therapeutic strategies that target nucleotide metabolism. d-nb.info The use of uniformly labeled tracers like Thymine-[U-¹³C5] provides a high degree of resolution in these flux analyses, allowing for a more precise and accurate quantification of metabolic pathway activity. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Thymine U 13c5

Integration with Multi-Omics Approaches (e.g., Fluxomics-Proteomics Integration)

The future of metabolic research lies in the integration of multiple 'omics' data layers to create a comprehensive picture of cellular function. nih.govthermofisher.com Thymine-[U-13C5] is central to fluxomics, the quantitative study of metabolic fluxes, but its true power is unlocked when combined with other high-throughput technologies like proteomics, transcriptomics, and metabolomics. techscience.com This multi-omics approach allows researchers to connect the flow of metabolites through specific pathways with the underlying genetic and protein machinery. thermofisher.com

Fluxomics-Proteomics integration, in particular, offers a powerful strategy to understand how metabolic reprogramming is regulated. By tracing the incorporation of Thymine-[U-13C5] into DNA, researchers can quantify the rate of nucleotide synthesis and cell proliferation. Simultaneously, proteomic analysis can identify and quantify the proteins responsible for these metabolic activities, such as enzymes in the nucleotide synthesis pathway or cell cycle regulators. nih.gov This integrated approach can reveal how changes in protein expression directly impact metabolic fluxes, providing mechanistic insights into disease states like cancer. techscience.comnih.gov For example, observing an increased flux of thymine (B56734) into DNA, coupled with the upregulation of specific enzymes like thymidylate synthase, provides stronger evidence of proliferative signaling than either measurement alone.

The integration of data from these different platforms allows for the construction of more accurate and predictive models of cellular metabolism. nih.gov By correlating flux data from Thymine-[U-13C5] tracing with protein and metabolite profiles, researchers can identify key regulatory nodes and potential therapeutic targets that would be missed by a single-omics analysis. thermofisher.commdpi.com

Table 1: Integration of Multi-Omics Data with Thymine-[U-13C5] Fluxomics
Omics LayerData GeneratedInsights Gained from Integration with Fluxomics
Fluxomics (with Thymine-[U-13C5]) Rate of DNA synthesis, nucleotide pathway activity.Provides the dynamic functional output of metabolic pathways.
Proteomics Abundance of enzymes, transporters, and regulatory proteins. thermofisher.comCorrelates metabolic activity with the expression levels of the machinery driving it. nih.gov
Transcriptomics Gene expression levels (mRNA). thermofisher.comReveals transcriptional regulation underlying changes in metabolic protein expression and subsequent fluxes.
Metabolomics Pool sizes of intracellular metabolites (e.g., amino acids, nucleotides). thermofisher.comConnects pathway fluxes to the availability of precursors and accumulation of products. mdpi.com

Advancements in In Vivo Stable Isotope Tracing Methodologies

While in vitro studies have been invaluable, it is increasingly clear that the metabolic behavior of cells can differ significantly within a living organism. biorxiv.org Therefore, a major frontier in metabolic research is the advancement of in vivo stable isotope tracing methodologies using compounds like Thymine-[U-13C5]. These techniques are essential for studying metabolism in its native physiological context, accounting for nutrient availability and interactions between different tissues and cell types. nih.govkuleuven.be

Recent advancements focus on refining tracer delivery methods to achieve metabolic steady-state, which is crucial for accurate flux analysis. nih.gov Techniques such as continuous intravenous infusion via a catheter are considered advantageous for maintaining a stable concentration of the labeled tracer in the bloodstream, though they can require specialized surgical skills. nih.govnih.gov Other methods, including single or multiple bolus injections and oral administration through diet or gavage, offer simpler alternatives, although they can introduce complexities in data analysis due to fluctuating tracer levels. biorxiv.orgfrontiersin.org The choice of administration method is dictated by the specific biological question being addressed. kuleuven.be

Furthermore, progress in analytical instrumentation, particularly high-resolution mass spectrometry, has enhanced the ability to detect and quantify low levels of isotope incorporation in metabolites extracted from tissues. springernature.com This allows for more sensitive and precise measurements of metabolic fluxes in vivo. frontiersin.org Coupled with sophisticated computational modeling, these advanced methods enable a more authentic and dynamic assessment of how nutrients like thymine are utilized by tissues in health and disease. kuleuven.bespringernature.com

Table 2: Comparison of In Vivo Tracer Administration Methods
MethodDescriptionAdvantagesDisadvantages
Continuous Infusion Tracer is administered continuously, typically intravenously, over several hours. nih.govAchieves stable tracer concentration in plasma, ideal for steady-state flux analysis. nih.govTechnically complex, may require anesthesia or surgery. nih.gov
Bolus Injection(s) A single or multiple discrete doses of the tracer are injected (e.g., intraperitoneally or intravenously). biorxiv.orgTechnically simple, avoids anesthesia. biorxiv.orgCauses sharp peaks in tracer concentration, complicating data analysis. biorxiv.org
Oral Administration Tracer is mixed into the diet, drinking water, or administered by gavage. kuleuven.befrontiersin.orgMimics natural nutrient absorption, suitable for long-term studies.Difficult to control the precise timing and rate of tracer uptake.

Development of Novel Isotopic Labeling Strategies Beyond Carbon-13

While carbon-13 is a powerful tool for tracking the backbone of molecules, future research will increasingly employ labeling strategies that go beyond a single element. The use of thymine (or its nucleoside, thymidine) labeled with other stable isotopes such as Nitrogen-15 (¹⁵N), Deuterium (²H), or Oxygen-18 (¹⁸O) can provide complementary information about metabolic pathways. nih.gov This multi-isotope approach allows researchers to trace the fate of different atoms within the same molecule, offering a more detailed view of biochemical reactions.

For instance, ¹⁵N-labeled thymidine (B127349) has been successfully used to quantify cell division. nih.gov By using multi-isotope imaging mass spectrometry (MIMS), researchers can simultaneously track the incorporation of different isotopes. nih.gov This enables pulse-chase experiments within the same tissue sample, where cells could be labeled with ¹⁵N-thymidine at one time point and ¹³C-thymidine at another, providing a dynamic history of cell proliferation events. nih.gov

The development of synthetic methods to create these multi-labeled molecules is crucial. imist.manih.gov These novel tracers can be designed to answer highly specific questions. For example, labeling specific positions on the thymine molecule can help distinguish between different synthesis pathways (de novo vs. salvage). Combining stable isotopes like ¹³C and ¹⁵N within the same tracer molecule can elucidate the sources of both carbon and nitrogen atoms in nucleotide synthesis. As analytical techniques become more adept at distinguishing between multiple isotopic labels, these advanced strategies will offer unprecedented resolution in the study of cellular metabolism. rsc.org

Table 3: Novel Isotopic Labeling of Thymine/Thymidine
IsotopologueStable IsotopeResearch ApplicationReference
¹⁵N-ThymidineNitrogen-15Quantification of cell proliferation, tracing nitrogen sources in nucleotide synthesis. nih.gov
²H-ThymidineDeuteriumProbing cell cycle dynamics, studying metabolic pathways involving hydrogen transfer. nih.gov
¹⁸O-ThymidineOxygen-18Investigating sources of oxygen atoms in DNA and the effects of oxidative stress. nih.gov
Multi-labeled (e.g., ¹³C, ¹⁵N)Carbon-13, Nitrogen-15Simultaneously tracing carbon and nitrogen flux through nucleotide biosynthetic pathways. frontiersin.org

Q & A

Q. How to prepare and validate stock solutions of Thymine-13C5 for quantitative analysis?

  • Methodological Answer : Stock solutions should be prepared in solvents compatible with downstream analytical techniques (e.g., LC-MS). Due to low solubility in DMSO (1–10 mg/mL), acetonitrile (0.1–1 mg/mL) is often preferred. Dissolution under inert gas (e.g., nitrogen) minimizes oxidation. Validate concentration via UV-Vis spectroscopy (260 nm absorbance for thymine derivatives) and confirm isotopic integrity using high-resolution mass spectrometry (HRMS) .
  • Key Table :
SolventSolubility Range (mg/mL)Compatibility with MS
DMSO1–10Limited (ion suppression risk)
Acetonitrile0.1–1High (low interference)

Q. What are the critical considerations for ensuring isotopic purity during this compound synthesis?

  • Methodological Answer : Isotopic purity (>98%) must be verified using NMR (e.g., ¹³C-NMR for carbon labeling) and tandem MS to detect unlabeled contaminants. Synthetic protocols should minimize side reactions by controlling temperature and reaction time. Cross-validate results with independent techniques (e.g., isotope ratio mass spectrometry) to confirm labeling efficiency .

Q. Which analytical techniques are optimal for detecting this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for specificity in complex samples. Use a stable isotope-labeled internal standard (e.g., Thymine-15N2) to correct for matrix effects. For absolute quantification, calibrate against a certified reference material and validate linearity (R² > 0.99) across expected concentration ranges .

Advanced Research Questions

Q. How to design experiments assessing the impact of this compound labeling on DNA replication kinetics?

  • Methodological Answer : Use pulse-chase experiments with ¹³C-labeled thymine in cell cultures. Monitor incorporation rates via liquid scintillation counting (for radiolabeled tracers) or nanoSIMS for spatial resolution. Control for isotopic dilution by measuring endogenous thymine pools via LC-MS. Replicate experiments across biological triplicates to account for cell-line variability .

Q. What methodologies resolve contradictions in isotopic enrichment data across analytical platforms?

  • Methodological Answer : Discrepancies between LC-MS and GC-MS data may arise from derivatization artifacts or ionization efficiency differences. Harmonize protocols by:
  • Using identical internal standards across platforms.
  • Normalizing data to a common reference material.
  • Applying multivariate statistical analysis (e.g., PCA) to identify platform-specific biases.
    Document analytical parameters (e.g., collision energy, column type) to enable cross-platform reproducibility .

Q. How to integrate this compound tracer studies with multi-omics for metabolic flux analysis?

  • Methodological Answer : Combine ¹³C-tracing with transcriptomics/proteomics to correlate metabolic fluxes with enzyme expression. Use computational tools (e.g., INCA or OpenFLUX) to model isotopomer distributions and predict pathway activity. Validate models via knockout cell lines or enzyme inhibition studies. Ensure data alignment by synchronizing sampling times and normalizing omics datasets to labeled metabolite levels .

Methodological Best Practices

  • Data Reporting : Include uncertainties in isotopic enrichment calculations (e.g., ±0.5% for ¹³C) and specify instrument detection limits .
  • Reproducibility : Document solvent lot numbers, storage conditions (-20°C for long-term stability), and freeze-thaw cycles to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for isotope use and disposal, particularly in in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.